Nociceptin (1-7)
Nociceptin (1-7)
Bioactive fragment of nociceptin. ORL1 (NOP) receptor agonist. Reduces nociception induced hyperalgesia and displays antinociceptive activity.
Bioactive metabolite of nociceptin. Antagonizes nociceptin-induced hyperalgesia, with no effect on nociceptin-induced analgesia.
Bioactive metabolite of nociceptin. Antagonizes nociceptin-induced hyperalgesia, with no effect on nociceptin-induced analgesia.
Brand Name:
Vulcanchem
CAS No.:
178249-42-8
VCID:
VC0013121
InChI:
InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1
SMILES:
CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Molecular Formula:
C31H41N7O9
Molecular Weight:
655.7 g/mol
Nociceptin (1-7)
CAS No.: 178249-42-8
VCID: VC0013121
Molecular Formula: C31H41N7O9
Molecular Weight: 655.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Bioactive fragment of nociceptin. ORL1 (NOP) receptor agonist. Reduces nociception induced hyperalgesia and displays antinociceptive activity. Bioactive metabolite of nociceptin. Antagonizes nociceptin-induced hyperalgesia, with no effect on nociceptin-induced analgesia. |
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CAS No. | 178249-42-8 |
Product Name | Nociceptin (1-7) |
Molecular Formula | C31H41N7O9 |
Molecular Weight | 655.7 g/mol |
IUPAC Name | (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 |
Standard InChIKey | KVTLKXLQUDUFSD-FLSSTNBBSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
PubChem Compound | 71353398 |
Last Modified | Apr 15 2024 |
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